Cas no 24744-58-9 (Benzeneacetic acid,3,5-dibromo-4-hydroxy-)

Benzeneacetic acid, 3,5-dibromo-4-hydroxy-, is a brominated derivative of phenylacetic acid, characterized by the presence of two bromine atoms and a hydroxyl group on the aromatic ring. This structural modification enhances its reactivity and utility in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing effects of the bromine substituents increase its acidity and make it a valuable precursor for further functionalization. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound is typically handled with care due to its potential reactivity, requiring appropriate safety measures during use.
Benzeneacetic acid,3,5-dibromo-4-hydroxy- structure
24744-58-9 structure
Product Name:Benzeneacetic acid,3,5-dibromo-4-hydroxy-
CAS No:24744-58-9
MF:C8H6Br2O3
MW:309.939441204071
CID:272917
PubChem ID:325314
Update Time:2025-10-31

Benzeneacetic acid,3,5-dibromo-4-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,3,5-dibromo-4-hydroxy-
    • 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid
    • (3,5-Dibrom-4-hydroxy-phenyl)-essigsaeure
    • (3,5-dibromo-4-hydroxyphenyl)acetic acid
    • (3,5-dibromo-4-hydroxy-phenyl)-acetic acid
    • 3,5-dibromo-4-hydroxyphenylacetic acid
    • 4-Hydroxy-3.5-dibromphenylessigsaeure
    • AC1L6VZD
    • KB-221478
    • NSC293848
    • SureCN5858355
    • MFCD00544484
    • AM20210048
    • 2-(3, 5-dibromo-4-hydroxyphenyl)acetic acid
    • SCHEMBL5858355
    • NSC-293848
    • 24744-58-9
    • AKOS015969599
    • 2-(3,5-dibromo-4-hydroxyphenyl)aceticacid
    • DTXSID60315288
    • WZHLZXHHXUHDDU-UHFFFAOYSA-N
    • AS-63727
    • ZAA74458
    • CS-0060167
    • DB-337563
    • Inchi: 1S/C8H6Br2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
    • InChI Key: WZHLZXHHXUHDDU-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)CC(=O)O)Br)O

Computed Properties

  • Exact Mass: 307.86828
  • Monoisotopic Mass: 307.868
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 2.098
  • Boiling Point: 377.6°C at 760 mmHg
  • Flash Point: 182.2°C
  • Refractive Index: 1.661
  • PSA: 57.53
  • LogP: 2.54430

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Additional information on Benzeneacetic acid,3,5-dibromo-4-hydroxy-

Benzeneacetic acid, 3,5-dibromo-4-hydroxy- (CAS No. 24744-58-9)

Benzeneacetic acid, 3,5-dibromo-4-hydroxy- (CAS No. 24744-58-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This aromatic carboxylic acid derivative features a benzene ring substituted with two bromine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position, along with an acetic acid moiety. The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

The 3,5-dibromo-4-hydroxybenzeneacetic acid has garnered considerable attention due to its potential in the development of novel therapeutic agents. Recent studies have explored its role in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 3,5-dibromo-4-hydroxybenzeneacetic acid as a key intermediate in the synthesis of a new class of anti-inflammatory drugs that exhibit enhanced efficacy and reduced side effects compared to traditional NSAIDs.

In addition to its pharmaceutical applications, 3,5-dibromo-4-hydroxybenzeneacetic acid has been investigated for its potential in the development of advanced materials. Researchers at the University of California, Berkeley, have reported the use of this compound as a building block for the synthesis of conductive polymers with improved electrical properties. These polymers have potential applications in electronic devices and energy storage systems.

The synthesis of 3,5-dibromo-4-hydroxybenzeneacetic acid typically involves multi-step processes that include bromination, hydroxylation, and carboxylation reactions. One common synthetic route involves the bromination of phenol to form 3,5-dibromophenol, followed by esterification to produce 3,5-dibromophenyl acetate. Subsequent hydrolysis yields the desired 3,5-dibromo-4-hydroxybenzeneacetic acid. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The physical and chemical properties of 3,5-dibromo-4-hydroxybenzeneacetic acid are well-characterized. It is a white crystalline solid with a melting point ranging from 180 to 182°C. The compound is soluble in common organic solvents such as methanol and ethanol but has limited solubility in water. Its stability under various conditions has been extensively studied, and it is generally stable under normal laboratory conditions.

Recent advances in analytical techniques have facilitated a deeper understanding of the structure and reactivity of 3,5-dibromo-4-hydroxybenzeneacetic acid. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and elucidating its reaction mechanisms. These techniques have also been used to monitor the purity and quality of synthesized samples.

The safety profile of 3,5-dibromo-4-hydroxybenzeneacetic acid is an important consideration for its use in pharmaceutical and industrial applications. Toxicological studies have shown that it exhibits low toxicity when handled properly. However, appropriate safety measures should be followed during handling to prevent skin contact and inhalation. The compound should be stored in a cool, dry place away from incompatible materials.

In conclusion, Benzeneacetic acid, 3,5-dibromo-4-hydroxy- (CAS No. 24744-58-9) is a multifunctional compound with significant potential in various scientific and industrial fields. Its unique structural features make it an essential intermediate in the synthesis of advanced materials and pharmaceuticals. Ongoing research continues to uncover new applications and optimize synthetic methods, further enhancing its value as a key chemical building block.

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